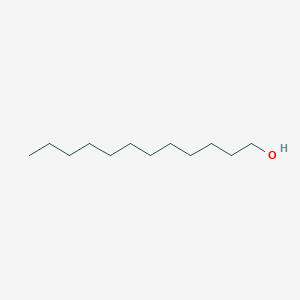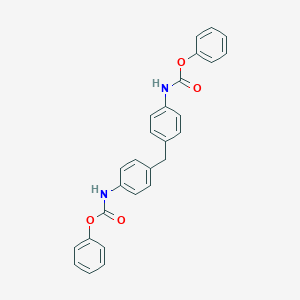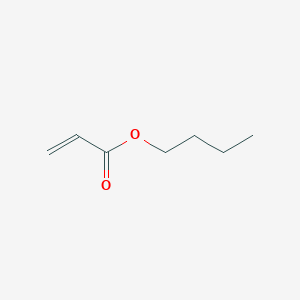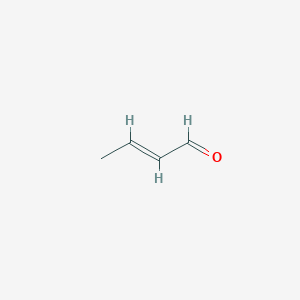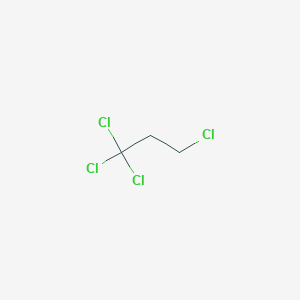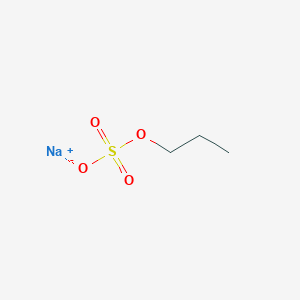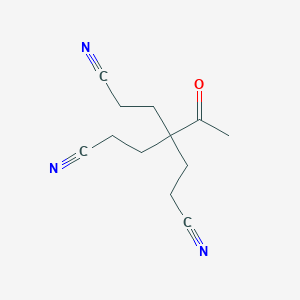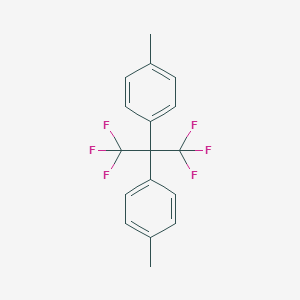
2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt
説明
The compound is also known as Anthraquinone-2-sulfonic acid sodium salt monohydrate . It forms charge-transfer complexes with 9,10-dimethoxyanthracene-2-sulfonate . It is used as a catalyst in the production of alkaline pulping in the soda process and as an in situ photochemical fluorescence probe .
Molecular Structure Analysis
The empirical formula of the compound is C14H7NaO5S · H2O . The molecular weight is 328.27 . The SMILES string representation is O.[Na+].[O-]S(=O)(=O)c1ccc2C(=O)c3ccccc3C(=O)c2c1 .Chemical Reactions Analysis
The compound forms charge-transfer complexes with 9,10-dimethoxyanthracene-2-sulfonate . It is used as a catalyst in the production of alkaline pulping in the soda process .Physical And Chemical Properties Analysis
The compound is a monohydrate with a molecular weight of 328.27 . It is available in the form of a powder .科学的研究の応用
Bioelectrochemical Systems
Sodium anthraquinone-2-sulfonate (AQS) has been used in bioelectrochemical systems (BESs) for sustainable energy generation, environmental remediation, and bio-based chemical production . AQS can be reversibly oxidized and reduced among multiple redox reactions, thereby assisting extracellular electron transfer (EET) process in BESs .
Electron Shuttles
AQS has been found to lead to the highest cathodic current density, total charge production, and reduction product formation when used as an electron shuttle in Shewanella oneidensis MR-1 .
Redox Potential Tuning
The introduction of -OH or -NH2 group into AQS at position one can affect redox potentials. The AQS-1-NH2 exhibited a lower redox potential and a higher Coulombic efficiency compared to AQS .
Supercapacitors
Sodium anthraquinone-2-sulfonate (AQS) has been anchored on reduced graphene oxide (rGO) to create high-performance supercapacitors . The composite exhibits a high specific capacitance of 567.1 F g-1 at 1 A g-1 with a stable capacity retention of 89.1% over 10,000 cycles at 10 A g-1 .
Charge-Transfer Complexes
9,10-Anthraquinone-2-sulfonic acid sodium salt hydrate forms charge-transfer complexes with 9,10-dimethoxyanthracene-2-sulfonate .
Catalyst in Alkaline Pulping
It is used as a catalyst in the production of alkaline pulping in the soda process .
Photochemical Fluorescence Probe
It is used as an in situ photochemical fluorescence probe .
Dopant in Electrochemical Polymerization
Anthraquinone-2-sulfonic acid sodium salt monohydrate has been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization .
Safety and Hazards
将来の方向性
The compound has been used to investigate the effects of reactant concentration and synthesis parameters on the electrical conductivity of polypyrrole coated polyethyleneterephthalate fabrics . It has also been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization . These applications suggest potential future directions in the field of material science and engineering.
特性
IUPAC Name |
sodium;9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCZERPQGJTIQP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044535 | |
| Record name | Sodium 2-anthraquinonesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-anthraquinonesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19523 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt | |
CAS RN |
131-08-8 | |
| Record name | Sodium 2-anthraquinonesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-anthraquinonesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-ANTHRAQUINONESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511H72SDVX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of Sodium Anthraquinone-2-sulfonate?
A1: Sodium Anthraquinone-2-sulfonate has the molecular formula C14H7NaO5S and a molecular weight of 310.25 g/mol.
Q2: What are the key spectroscopic characteristics of AQS?
A2: AQS exhibits a characteristic magenta color upon reaction with certain compounds like cefdinir in an alkaline medium. This reaction product has a maximum absorbance at 517 nm. Spectroscopic techniques like UV-Vis and fluorescence spectroscopy are commonly used to study its interactions and electron transfer properties. 15, 20
Q3: Is AQS compatible with aqueous solutions? What about its stability in different solvents?
A3: AQS, due to its sulfonate group, demonstrates good water solubility. It has been successfully used in aqueous solutions for applications such as photocatalysis and as a component in supercapacitors. 1, 5, 15, 28 Its stability can be influenced by factors like pH, temperature, and the presence of other chemicals.
Q4: How does the presence of AQS affect the properties of materials like polypyrrole and graphene?
A4: When used as a dopant in polypyrrole, AQS enhances its specific capacitance, long-cycle stability, and working potential range. 1, 8 In graphene-based materials, AQS improves electrochemical performance by contributing to pseudocapacitance and enhancing electronic conductivity. This synergistic interaction is often attributed to AQS's redox activity and its ability to enhance ion transport.
Q5: How does AQS act as a catalyst in pulping processes? What are its benefits?
A5: AQS has been widely used as a catalyst in alkaline pulping processes. It accelerates delignification, allowing for reductions in pulping time, temperature, or chemical charge. 4, 19 This leads to increased pulp yield and can contribute to environmental improvements in the pulping industry.
Q6: Can you explain the role of AQS as a redox mediator in chemical reactions?
A6: AQS exhibits redox activity, meaning it can readily accept and donate electrons. This property makes it a suitable electron shuttle or mediator in various chemical and electrochemical reactions. For instance, it facilitates electron transfer in photocatalytic degradation of pollutants, and enhances the performance of supercapacitors by contributing to pseudocapacitance.
Q7: How does AQS contribute to the performance of supercapacitors?
A7: AQS, when incorporated into supercapacitor electrodes, contributes significantly to their performance by:
- Enhancing charge storage: Its redox activity introduces pseudocapacitance, a mechanism that stores charge faradaically, leading to higher energy densities compared to traditional capacitors. 5, 20, 28
- Improving conductivity: When combined with materials like graphene, AQS helps create a conductive network, facilitating faster electron transport and improving power density.
Q8: Have computational methods been used to study AQS?
A8: Yes, computational chemistry techniques, including first-principles calculations, have been employed to investigate AQS's interactions with other materials, such as its strong adhesion to graphene sheets, which is beneficial for enhancing its pseudocapacitance.
Q9: How is AQS typically quantified in environmental samples?
A9: Gas chromatography-mass spectrometry (GC-MS) is a sensitive and selective method for determining trace amounts of AQS in environmental matrices like river water and soil. 3, 13 This technique involves converting AQS into volatile chloroanthraquinones for detection.
Q10: What analytical techniques are employed to study the electrochemical behavior of AQS?
A10: Several electrochemical techniques are used to characterize the behavior of AQS, including:
- Cyclic Voltammetry (CV): This technique helps determine the redox potentials of AQS and provides insights into its electron transfer kinetics. 1, 2, 28
- Electrochemical Impedance Spectroscopy (EIS): This method is used to investigate the charge transfer resistance and other interfacial properties of AQS-containing electrodes.
Q11: Does AQS pose environmental risks? What about its degradation products?
A11: While AQS offers benefits in pulping, its use raises environmental concerns. Research suggests that AQS and its photodegradation products can negatively impact aquatic ecosystems, affecting bacterial growth and potentially leading to toxicity. Further research is needed to fully assess its long-term environmental impact and develop mitigation strategies.
Q12: Are there alternative compounds with similar properties to AQS for applications like pulping?
A12: The search for AQS alternatives in pulping is driven by environmental concerns and regulatory decisions. Researchers are exploring alternative catalysts and process modifications to achieve similar delignification and yield benefits while minimizing environmental impact.
Q13: What are some promising areas for future research and applications of AQS?
A13: Promising research directions for AQS include:
- Developing sustainable supercapacitors: AQS's potential in high-performance, environmentally friendly supercapacitors warrants further exploration, focusing on optimizing its incorporation into various electrode materials. 5, 20, 28
- Exploring its role in photocatalysis: A deeper understanding of AQS's photocatalytic properties can lead to its application in environmental remediation, such as the degradation of harmful pollutants in wastewater treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



